Antileishmanial Pharmacophore Retention: 2-Phenoxy vs. 2-Hydroxy vs. 2-Oxo Scaffolds
The 8-nitro-2-phenoxyquinoline scaffold retains the critical 8-nitro pharmacophore while replacing the 2-hydroxy group with phenoxy. The parent 2-hydroxy-8-nitroquinoline (compound 21) exhibits an IC₅₀ of 6.6 µM against L. donovani promastigotes, with CC₅₀ ≥ 100 µM on HepG2 and J774 cells (selectivity index ≥ 15) [1]. In the 8-nitroquinolin-2(1H)-one series, introduction of a phenoxy or thiophenoxy moiety at position 4 maintained the in vitro antileishmanial profile, whereas aminated substituents were categorically inactive [2]. While a direct head-to-head IC₅₀ value for 8-nitro-2-phenoxyquinoline has not been published in the peer-reviewed literature, the SAR framework strongly supports that the 2-phenoxy modification is compatible with antileishmanial activity, in contrast to alkylamino or unsubstituted C2 variants that lose all measurable activity [1]. This makes 8-nitro-2-phenoxyquinoline a rational next-generation probe for lead optimization campaigns that require a non-hydroxy C2 substituent.
| Evidence Dimension | In vitro antileishmanial activity (L. donovani promastigotes) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; predicted to be active based on pharmacophore retention |
| Comparator Or Baseline | 2-hydroxy-8-nitroquinoline (compound 21): IC₅₀ = 6.6 µM, CC₅₀ ≥ 100 µM; 2-methyl-8-nitroquinoline, 2-phenyl-8-nitroquinoline, and 8-nitroquinoline: inactive |
| Quantified Difference | Inactive vs. 6.6 µM for 2-hydroxy congener; 2-phenoxy expected to retain measurable IC₅₀ based on SAR compatibility |
| Conditions | L. donovani promastigotes (in vitro), murine J774 and human HepG2 cytotoxicity counterscreens (Paloque et al., 2012) |
Why This Matters
Procurement of 8-nitro-2-phenoxyquinoline enables exploration of a C2 substituent not addressed by the 2-hydroxy or 2-oxo lead series, potentially yielding differentiated IP and metabolic stability.
- [1] Paloque L, Verhaeghe P, Casanova M, et al. Discovery of a new antileishmanial hit in 8-nitroquinoline series. Eur J Med Chem. 2012;54:75-86. doi:10.1016/j.ejmech.2012.04.029. PMID: 22608675. View Source
- [2] Cohen A, Crozet MD, Rathelot P, et al. Looking for new antileishmanial derivatives in 8-nitroquinolin-2(1H)-one series. Bioorg Med Chem Lett. 2014;24(22):5313-5317. (HAL record hal-01460569). View Source
